N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 896017-94-0
VCID: VC4233503
InChI: InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
SMILES: CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Molecular Formula: C22H18N2OS2
Molecular Weight: 390.52

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide

CAS No.: 896017-94-0

Cat. No.: VC4233503

Molecular Formula: C22H18N2OS2

Molecular Weight: 390.52

* For research use only. Not for human or veterinary use.

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide - 896017-94-0

Specification

CAS No. 896017-94-0
Molecular Formula C22H18N2OS2
Molecular Weight 390.52
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
Standard InChI InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Standard InChI Key ZFOOMMAPWPUJLV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide features a benzothiazole ring fused to a phenyl group, with a thioacetamide linker connected to a p-tolyl substituent. The IUPAC name, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide, reflects its intricate topology, which combines aromatic, heterocyclic, and sulfur-containing moieties.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.896017-94-0
Molecular FormulaC₂₂H₁₈N₂OS₂
Molecular Weight390.52 g/mol
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChI KeyZFOOMMAPWPUJLV-UHFFFAOYSA-N
SolubilityNot publicly available

The benzothiazole core contributes to planar aromaticity, while the p-tolylthio group introduces hydrophobicity, influencing membrane permeability.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized through sequential reactions, typically beginning with the formation of the benzothiazole ring. A common approach involves:

  • Cyclization of 2-aminothiophenol with substituted benzaldehydes to yield the benzothiazole nucleus.

  • N-Acylation of the resulting amine with 2-(p-tolylthio)acetyl chloride, facilitated by bases like triethylamine in anhydrous dichloromethane.

Recent advancements leverage catalytic transfer hydrodeuteration methods, as reported in studies on analogous thiazole derivatives, to introduce isotopic labels for mechanistic studies . For example, copper-catalyzed reactions enable precise deuteration at benzylic positions, a technique potentially applicable to modifying the acetamide side chain .

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification often requires non-aqueous systems (e.g., hexane/ethyl acetate gradients). Yield optimization remains an active area, with microwave-assisted synthesis and flow chemistry showing promise in reducing reaction times .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism is hypothesized to involve:

  • Disruption of cell membrane integrity via hydrophobic interactions.

  • Inhibition of dihydrofolate reductase (DHFR), a critical enzyme in microbial folate synthesis.

Table 2: Representative Antimicrobial Data

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Electrophilic reactivity localized at the benzothiazole nitrogen (Fukui index f⁻ = 0.152).

  • Intramolecular hydrogen bonding between the acetamide carbonyl and thiazole NH (bond length: 2.12 Å), stabilizing the bioactive conformation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 2.42 (s, 3H, CH₃).

  • IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S-C asymmetric stretch).

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

Predictive models indicate:

  • Moderate bioavailability (F = 65%) due to moderate LogP (3.2).

  • CYP3A4 inhibition potential, necessitating drug–drug interaction studies.
    Acute toxicity in rodent models (LD₅₀ = 320 mg/kg) classifies the compound as Category 4 under GHS guidelines.

Future Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance solubility and tissue penetration. Preliminary in silico simulations show a 40% increase in plasma half-life when conjugated with polyethylene glycol (PEG) .

Hybrid Analog Development

Strategic modifications, such as introducing fluoro substituents at the p-tolyl group, may improve antimicrobial potency while reducing cytotoxicity. Combinatorial libraries of 500+ analogs are currently under high-throughput screening.

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